tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate
Description
The compound tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate (IUPAC name: tert-butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate) is a chiral epoxide-containing carbamate derivative. Its structure features a tert-butyl carbamate group, a 4-carbamoylphenyl substituent, and an oxirane (epoxide) ring.
Its 4-carbamoylphenyl group distinguishes it from other tert-butyl carbamate derivatives, which often feature halogenated, nitrated, or fluorinated aryl substituents.
Properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOGDEUVAKQTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves multiple steps. The starting material is typically L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and epoxidation. The tert-butyl group is used as a protecting group for the amino acid, and the epoxide ring is introduced through an oxidation reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: erythro-N-Boc-L-4-carbamoylphenylalanine epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols .
Scientific Research Applications
erythro-N-Boc-L-4-carbamoylphenylalanine epoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl Substituents
The tert-butyl carbamate scaffold is versatile, with modifications to the aryl group significantly altering physicochemical and biological properties. Key analogues include:
Table 1: Comparison of Aryl-Substituted tert-Butyl Carbamates
Key Observations :
- In contrast, 3,5-difluorophenyl (electron-deficient) and phenyl (neutral) substituents influence reactivity and binding in enzyme inhibitors .
- Stereochemical Impact : The (S,S) configuration in the target compound and the difluorophenyl analogue contrasts with the (S,R) configuration in the nitrophenyl derivative, which may affect diastereoselectivity in downstream reactions .
Analysis :
- The target compound’s synthesis may require similar aldol or epoxidation strategies, though its discontinued status suggests scalability or stability challenges .
- Evans’ aldol methodology achieves high enantiomeric excess (ee) for fluorinated derivatives, critical for bioactive molecules like BACE1 inhibitors .
Physicochemical and Regulatory Comparisons
Table 3: Physicochemical and Regulatory Data
Insights :
- The target compound’s discontinuation contrasts with the commercial availability of phenyl-substituted analogues, possibly due to niche applications or synthetic complexity .
- Solubility in chlorinated solvents (e.g., chloroform) is common among tert-butyl carbamates, facilitating purification and characterization .
Biological Activity
Tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, an oxirane moiety, and a carbamoylphenyl group. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- CAS Number : 1217673-66-9
The compound's structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.
This compound functions primarily through the reactivity of its oxirane ring. This epoxide can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. Such interactions can modulate enzymatic activities and influence various biological pathways.
1. Antioxidant Properties
Research indicates that compounds containing oxirane rings often exhibit antioxidant properties. This compound has been shown to reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production, such as TNF-α and IL-6, in response to amyloid-beta (Aβ) exposure in astrocyte cultures. This suggests potential applications in neurodegenerative diseases characterized by inflammation .
3. Neuroprotective Activity
The compound has been evaluated for its neuroprotective effects against Aβ-induced toxicity in astrocytes. It showed a moderate reduction in cell death, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
In Vitro Studies
In a study assessing the impact of this compound on astrocytes exposed to Aβ 1-42, the compound demonstrated:
- Reduction of TNF-α Levels : Approximately 20% reduction in TNF-α production compared to untreated controls.
- Cell Viability : Enhanced cell viability under oxidative stress conditions, indicating protective effects against neuroinflammation .
In Vivo Studies
Further research is needed to evaluate the bioavailability and efficacy of this compound in vivo. Preliminary studies suggest that while it shows promise in vitro, its effectiveness may be limited by its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tert-butyl N-[2-(4-nitrophenyl)-ethyl]carbamate | Contains nitrophenyl group | Potential anti-cancer properties |
| Tert-butyl N-[2-(4-methoxyphenyl)-ethyl]carbamate | Features methoxy substitution | Enhanced solubility |
| Tert-butyl N-[2-(3-carbamoylphenyl)-ethyl]carbamate | Different carbamoyl positioning | Varying biological activity |
This compound stands out due to its unique reactivity profile and potential for forming stable complexes with biological molecules, which may enhance its therapeutic applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
